3,6-Dimethoxy-9-phenyl-9h-fluoren-9-ol
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Overview
Description
3,6-Dimethoxy-9-phenyl-9h-fluoren-9-ol: is a chemical compound with the molecular formula C21H18O3 It is a derivative of fluorene, characterized by the presence of methoxy groups at the 3 and 6 positions, and a phenyl group at the 9 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethoxy-9-phenyl-9h-fluoren-9-ol typically involves the following steps:
Starting Materials: The synthesis begins with fluorene as the core structure.
Methoxylation: Methoxy groups are introduced at the 3 and 6 positions through a reaction with methanol in the presence of a catalyst.
Phenylation: The phenyl group is introduced at the 9 position using a Grignard reagent, such as phenylmagnesium bromide, under anhydrous conditions.
Oxidation: The final step involves the oxidation of the intermediate to form the hydroxyl group at the 9 position, using an oxidizing agent like hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.
Purification: The product is purified through recrystallization or chromatography to achieve high purity levels required for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethoxy-9-phenyl-9h-fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 9 position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: 3,6-Dimethoxy-9-phenyl-9h-fluoren-9-one.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,6-Dimethoxy-9-phenyl-9h-fluoren-9-ol is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound to understand the behavior of similar structures in biological systems.
Medicine: Although not widely used in medicine, derivatives of this compound are explored for their potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3,6-Dimethoxy-9-phenyl-9h-fluoren-9-ol involves its interaction with specific molecular targets. The hydroxyl group at the 9 position can form hydrogen bonds with target molecules, influencing their structure and function. The methoxy groups at the 3 and 6 positions can participate in electron-donating interactions, affecting the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
9-Phenyl-9h-fluoren-9-ol: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
3,6-Dimethoxy-9h-fluoren-9-ol: Lacks the phenyl group, leading to variations in its applications and interactions.
3,6-Dimethoxy-9-(phenylethynyl)-9h-fluoren-9-ol: Contains an ethynyl group instead of a hydroxyl group, altering its chemical behavior.
Uniqueness: 3,6-Dimethoxy-9-phenyl-9h-fluoren-9-ol is unique due to the combination of methoxy and phenyl groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
6161-49-5 |
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Molecular Formula |
C21H18O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3,6-dimethoxy-9-phenylfluoren-9-ol |
InChI |
InChI=1S/C21H18O3/c1-23-15-8-10-19-17(12-15)18-13-16(24-2)9-11-20(18)21(19,22)14-6-4-3-5-7-14/h3-13,22H,1-2H3 |
InChI Key |
WYCNKQRDRZCJIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C3=C2C=C(C=C3)OC)(C4=CC=CC=C4)O |
Origin of Product |
United States |
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